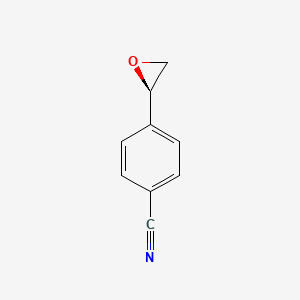
(S)-p-Cyanostyrene oxide
Cat. No. B8771650
M. Wt: 145.16 g/mol
InChI Key: WLNIRLBZLAAEAQ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06291475B1
Procedure details


NaBH4 (1.6 g; 40 mmol) was added to a stirred solution of 4-cyanophenacyl bromide (8.8 g; 40 mmol) in THF (100 mL), and the reaction mixture was stirred until tic indicated that the reaction was complete. The solvent was evaporated and the residue partitioned between DCM and H2O, and the organic layer was separated, dried and concentrated. The residue was treated with K2CO3 (0.08 mol) in MeCN (85 mL) at room temperature overnight. The solvent was removed on a rotary evaporator and the residue partitioned between CH2Cl2 and H2O. The organic layer was washed with H2O (2×100 mL), separated and dried to give the sub-title compound in 90% overall yield.





Name
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9](=[O:12])[CH2:10]Br)=[CH:7][CH:6]=1)#[N:4].C([O-])([O-])=O.[K+].[K+]>C1COCC1.CC#N>[O:12]1[CH2:10][CH:9]1[C:8]1[CH:13]=[CH:14][C:5]([C:3]#[N:4])=[CH:6][CH:7]=1 |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C(CBr)=O)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between DCM and H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between CH2Cl2 and H2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with H2O (2×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(C1)C1=CC=C(C#N)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US06291475B1
Procedure details


NaBH4 (1.6 g; 40 mmol) was added to a stirred solution of 4-cyanophenacyl bromide (8.8 g; 40 mmol) in THF (100 mL), and the reaction mixture was stirred until tic indicated that the reaction was complete. The solvent was evaporated and the residue partitioned between DCM and H2O, and the organic layer was separated, dried and concentrated. The residue was treated with K2CO3 (0.08 mol) in MeCN (85 mL) at room temperature overnight. The solvent was removed on a rotary evaporator and the residue partitioned between CH2Cl2 and H2O. The organic layer was washed with H2O (2×100 mL), separated and dried to give the sub-title compound in 90% overall yield.





Name
Identifiers


|
REACTION_CXSMILES
|
[BH4-].[Na+].[C:3]([C:5]1[CH:14]=[CH:13][C:8]([C:9](=[O:12])[CH2:10]Br)=[CH:7][CH:6]=1)#[N:4].C([O-])([O-])=O.[K+].[K+]>C1COCC1.CC#N>[O:12]1[CH2:10][CH:9]1[C:8]1[CH:13]=[CH:14][C:5]([C:3]#[N:4])=[CH:6][CH:7]=1 |f:0.1,3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.6 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
8.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)C1=CC=C(C(CBr)=O)C=C1
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture was stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between DCM and H2O
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the organic layer was separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed on a rotary evaporator
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue partitioned between CH2Cl2 and H2O
|
WASH
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with H2O (2×100 mL)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
separated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
O1C(C1)C1=CC=C(C#N)C=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
